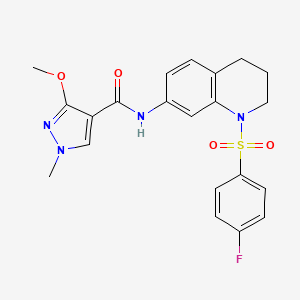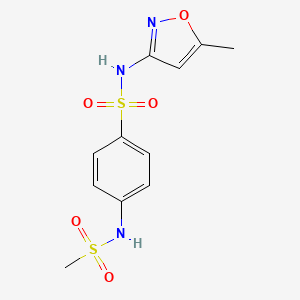
4-(methanesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(methanesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, also known as MSOB, is a sulfonamide compound that has been widely used in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(methanesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves the inhibition of various biological processes by binding to specific targets. The compound binds to the colchicine site on tubulin and disrupts the formation of microtubules, leading to cell death. This compound also inhibits the cell wall synthesis of bacteria and fungi by binding to specific enzymes involved in this process. In addition, the compound inhibits the aggregation of amyloid beta and tau proteins by binding to specific sites on these proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. This compound also inhibits the activity of specific enzymes involved in cell wall synthesis and protein aggregation.
Advantages and Limitations for Lab Experiments
4-(methanesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has several advantages for lab experiments, including its high potency, specificity, and stability. The compound is also readily available and easy to synthesize. However, this compound has some limitations, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the research of 4-(methanesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide. Some of these include:
1. Development of new drugs based on the structure of this compound for the treatment of cancer, microbial infections, and neurological disorders.
2. Study of the mechanism of action of this compound in different biological systems to identify new targets for drug development.
3. Optimization of the synthesis method of this compound to improve its yield and purity.
4. Investigation of the potential toxicity of this compound in different systems to ensure its safety for clinical use.
Conclusion:
This compound is a promising compound that has shown potential for the development of new drugs and the study of various biological processes. The compound has been extensively used in scientific research and has shown promising results in cancer research, antimicrobial research, and neurological research. This compound inhibits various biological processes by binding to specific targets and has several advantages for lab experiments. However, the compound has some limitations, including its potential toxicity and limited solubility in water. There are several future directions for the research of this compound, including the development of new drugs, study of the mechanism of action, optimization of the synthesis method, and investigation of the potential toxicity.
Synthesis Methods
The synthesis of 4-(methanesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves the reaction of 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide with methanesulfonyl chloride in the presence of a base. The reaction produces this compound as a white solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-(methanesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has been extensively used in scientific research as a tool compound for the development of new drugs and the study of various biological processes. The compound has shown promising results in the following fields of research:
1. Cancer Research: this compound has been shown to inhibit the growth of cancer cells by targeting the microtubule network. The compound binds to the colchicine site on tubulin and disrupts the formation of microtubules, leading to cell death.
2. Antimicrobial Research: this compound has been shown to have potent antimicrobial activity against a wide range of bacteria and fungi. The compound inhibits the growth of these microorganisms by disrupting their cell wall synthesis.
3. Neurological Research: this compound has been shown to have neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound inhibits the aggregation of amyloid beta and tau proteins, which are responsible for the pathogenesis of these disorders.
Properties
IUPAC Name |
4-(methanesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S2/c1-8-7-11(12-19-8)14-21(17,18)10-5-3-9(4-6-10)13-20(2,15)16/h3-7,13H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBUYBAZTBKXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohex-3-en-1-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2899439.png)

![N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2899442.png)
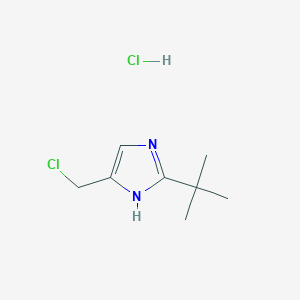
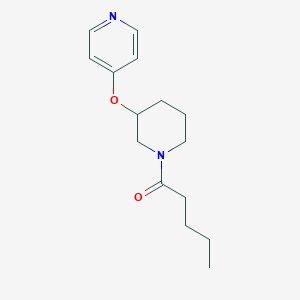

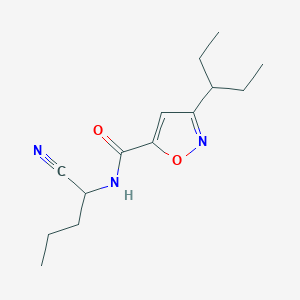
![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B2899453.png)
![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride](/img/structure/B2899456.png)

amino}-N-methylacetamide](/img/structure/B2899459.png)

